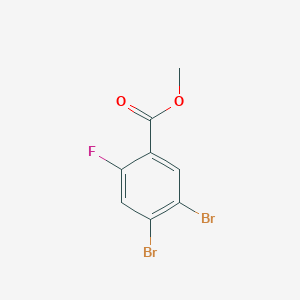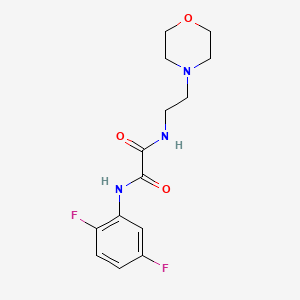
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide, also known as DMOG, is a chemical compound that has been widely used in scientific research. It belongs to the class of hypoxia mimetics, which are compounds that mimic the hypoxic (low-oxygen) conditions in cells.
作用機序
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF-1α by inhibiting the activity of prolyl hydroxylase enzymes. Under normal oxygen conditions, prolyl hydroxylase enzymes hydroxylate HIF-1α, which targets it for degradation by the proteasome. However, in the presence of N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide, HIF-1α is stabilized and accumulates in the cell, leading to its activation and the transcription of HIF-1α target genes.
Biochemical and Physiological Effects:
The activation of HIF-1α by N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has been shown to have various biochemical and physiological effects. For example, N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide-induced HIF-1α activation has been shown to promote angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF). N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has also been shown to induce glycolysis and inhibit mitochondrial respiration, leading to metabolic reprogramming in cells. In addition, N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has several advantages for lab experiments. It is a stable and easy-to-use compound that can be easily synthesized in large quantities. It has been extensively characterized in scientific research, and its mechanism of action is well understood. However, N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide also has some limitations. It can be toxic to cells at high concentrations, and its effects on cells can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the use of N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide in scientific research. One direction is the development of more specific and potent prolyl hydroxylase inhibitors that can selectively target HIF-1α. Another direction is the use of N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide in combination with other compounds to induce synergistic effects on cellular processes. Finally, the use of N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide in animal models of disease can provide valuable insights into the role of HIF-1α in disease pathogenesis and the potential therapeutic applications of hypoxia mimetics.
合成法
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide can be synthesized by reacting 2,5-difluoroaniline with 2-(morpholin-4-yl)ethylamine in the presence of oxalyl chloride and dimethylformamide. The resulting oxalyl chloride intermediate is then reacted with hydroxylamine hydrochloride to produce N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide. The purity of N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide can be improved by recrystallization from ethanol.
科学的研究の応用
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has been extensively used in scientific research as a hypoxia mimetic. It has been shown to induce hypoxia-inducible factor-1 alpha (HIF-1α) stabilization and activation, which is a key transcription factor that regulates the cellular response to hypoxia. N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide has been used to study the role of HIF-1α in various biological processes, including angiogenesis, metabolism, inflammation, and cancer.
特性
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3/c15-10-1-2-11(16)12(9-10)18-14(21)13(20)17-3-4-19-5-7-22-8-6-19/h1-2,9H,3-8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIJJUQRSOCLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

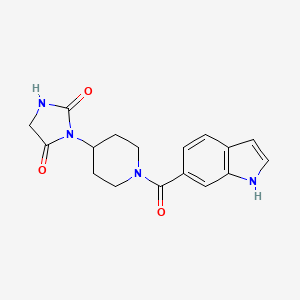
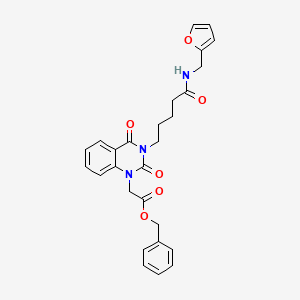

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2899664.png)

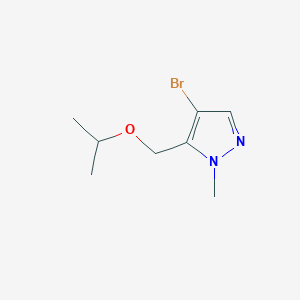
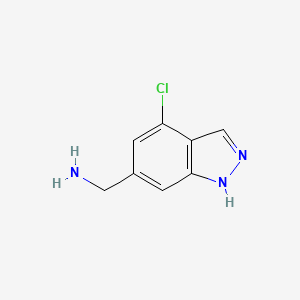
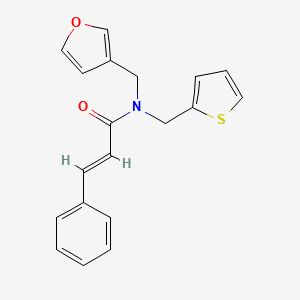
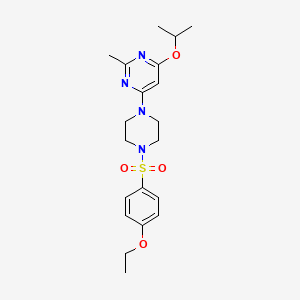
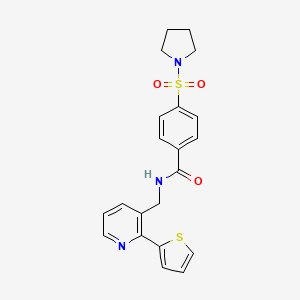
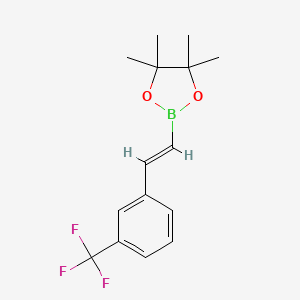
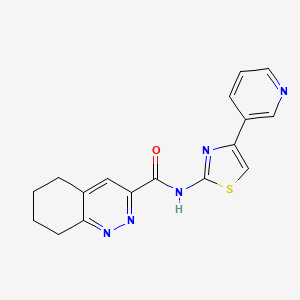
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)
